molecular formula C17H24N2O3 B7984730 (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7984730
M. Wt: 304.4 g/mol
InChI Key: MPLZXPFHZSHZDQ-MRXNPFEDSA-N
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Description

Structurally, it features a pyrrolidine ring substituted at the 3-position with a cyclopropyl-(2-hydroxy-ethyl)-amino group and a benzyl ester at the 1-position. The stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

The hydroxyethyl and cyclopropyl groups likely enhance solubility and metabolic stability compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name

benzyl (3R)-3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-11-10-19(15-6-7-15)16-8-9-18(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZXPFHZSHZDQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(CCO)C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester, identified by its CAS number 1354015-53-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties and possible applications in drug development.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxyl group, and a pyrrolidine ring, contributing to its distinct pharmacological profile. Its molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3} with a molecular weight of approximately 304.39 g/mol .

Biological Activity Overview

Research has indicated that (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester may exhibit antibacterial properties . Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also be a candidate for developing new antibiotics .

Antibacterial Activity

  • Mechanism of Action : The presence of cyclopropyl and hydroxyl groups may enhance the compound's interaction with biological targets, particularly enzymes involved in bacterial metabolism .
  • Comparative Analysis : Studies on related compounds have shown promising antibacterial activities. For instance:
    Compound NameCAS NumberKey Features
    3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester1823396-40-2Contains piperidine; potential for varied activity
    7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid4649144AStrong antibacterial activity; different scaffold
    (R)-3-[Cyclobutyl-(2-hydroxyethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester1354015-53-XSimilar structure with cyclobutyl group; altered pharmacokinetics

Case Studies

Several studies have been conducted to evaluate the antibacterial efficacy of similar compounds. For example, a recent investigation into the structure-activity relationship (SAR) of pyrrolidine derivatives indicated that modifications in the cyclopropyl group significantly impacted antibacterial potency .

Research Findings

Recent research has highlighted the potential of (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester in various biological assays:

  • In Vitro Studies : Laboratory tests demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial activity.
  • Molecular Docking Studies : Computational modeling has been employed to predict how this compound interacts with bacterial enzymes. These studies suggest that it may bind effectively to active sites, potentially inhibiting their function .

Future Directions

The ongoing research into (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester indicates promising avenues for further exploration:

  • Drug Development : Given its structural characteristics and preliminary biological activity, this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Optimization Studies : Future studies should focus on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce potential side effects.

Comparison with Similar Compounds

(a) Amino Group Modifications

  • Target Compound: Cyclopropyl-(2-hydroxy-ethyl)-amino substituent. The cyclopropyl group may reduce oxidative metabolism due to its rigid, non-planar structure, while the hydroxyethyl group enhances hydrophilicity.
  • (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 917357-85-8): Replaces cyclopropyl with a methyl group. Predicted density: 1.19 g/cm³; boiling point: 436.1°C .
  • 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester: Phosphinoyl and carboxypropyl substituents confer distinct electronic properties, favoring interactions with metalloproteases like ACE2 .

(b) Halogenated Derivatives

  • (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354000-12-6): Chloro substituent at the 3-position. Molecular weight: 239.70 g/mol; formula: C₁₂H₁₄ClNO₂ . The chloro group acts as a leaving group, making this compound more reactive in nucleophilic substitutions compared to amino-substituted analogs.

(c) Carboxy-Methyl and Complex Substituents

  • (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester :
    • Extended heterocyclic framework (pyrrolo-pyridazine) demonstrates how core modifications expand therapeutic targeting beyond pyrrolidine-based inhibitors .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Reported Properties
Target Compound C₁₅H₂₂N₂O₃ ~278.35* Cyclopropyl, hydroxyethyl High metabolic stability, moderate logP
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-derivative C₁₅H₂₂N₂O₃ 278.35 Methyl, hydroxyethyl Density: 1.19 g/cm³; BP: 436.1°C
(R)-3-Chloro-derivative C₁₂H₁₄ClNO₂ 239.70 Chloro Reactive, lower solubility
2-Carboxypropyl-phosphinoyl derivative C₁₆H₂₁NO₆P ~348.31* Phosphinoyl, carboxypropyl ACE2 inhibition

*Calculated based on analogous structures.

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester?

Answer: Synthesis optimization requires precise control of reaction conditions and protecting group strategies. Key steps include:

  • Cyclopropane Ring Formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation of pyrrolidine precursors under anhydrous conditions .
  • Hydroxyethyl-Amino Substitution : Hydroxyethyl groups are added via nucleophilic substitution (e.g., using ethylene oxide) in a basic medium (pH 8–10) to ensure regioselectivity .
  • Benzyl Ester Protection : Benzyl chloroformate is commonly used to protect the carboxylic acid group, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclopropane FormationCu(OTf)₂, CH₂Cl₂, 0°C → RT65–72≥95%
HydroxyethylationEthylene oxide, NaHCO₃, MeOH, 40°C78–85≥90%
Benzyl Ester ProtectionBenzyl chloroformate, DIPEA, THF, 0°C82–88≥98%

Q. Q2. How can the stereochemical integrity of the (R)-configuration be preserved during synthesis?

Answer: Chiral resolution and asymmetric synthesis are critical:

  • Chiral Auxiliaries : Use (R)-pyrrolidine derivatives with Evans oxazolidinones to enforce stereochemical control during cyclopropane formation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Circular Dichroism (CD) Validation : Post-synthesis, CD spectra (190–250 nm) confirm retention of the (R)-configuration by comparing Cotton effects with reference standards .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) arise from differences in assay design or compound purity:

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors (e.g., staurosporine) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed benzyl esters) that may interfere with activity .
  • Orthogonal Validation : Combine biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293T overexpression) to confirm target engagement .

Q. Q4. How does the hydroxyethyl group influence metabolic stability and pharmacokinetics?

Answer: The hydroxyethyl moiety enhances solubility but introduces metabolic vulnerabilities:

  • Phase I Metabolism : CYP3A4 oxidizes the hydroxyethyl group to a ketone, reducing plasma half-life (t₁/₂ = 2.3 h in mice) .
  • Prodrug Strategies : Replace the hydroxyl group with acetyl-protected derivatives to delay metabolism (t₁/₂ extended to 4.8 h) .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/mouse) and quantify parent compound via UPLC-MS .

Q. Q5. What computational methods predict binding modes to biological targets (e.g., GPCRs)?

Answer: Molecular docking and dynamics simulations guide target identification:

  • Docking (AutoDock Vina) : The pyrrolidine ring interacts with hydrophobic pockets in GPCRs (e.g., 5-HT₆ receptor, ΔG = −9.2 kcal/mol) .
  • MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonding between the hydroxyethyl group and Glu²⁹⁸ in the active site .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon structural modifications (e.g., cyclopropane → cyclobutane) .

Q. Q6. How can enantiomeric impurities be quantified and separated during purification?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 85:15, 1.0 mL/min) to resolve enantiomers (RRT = 1.12 for (S)-enantiomer) .
  • Stereochemical Purity Criteria : Enantiomeric excess (ee) ≥99% is required for pharmacological studies, validated by NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Table 2: Key Physicochemical Properties

PropertyValue/DescriptionMethod
LogP (Octanol-Water)1.8 ± 0.2Shake-flask
Aqueous Solubility12.5 mg/mL (pH 7.4)UV-Vis
pKa (Hydroxyethyl)9.6Potentiometry

Q. Q7. What are the limitations of current SAR studies, and how can they be addressed?

Answer:

  • Limitations : Most SAR data focus on pyrrolidine modifications, neglecting cyclopropane-amine interactions .
  • Solutions : Synthesize cyclopropane-optimized analogs (e.g., fluorinated cyclopropanes) and evaluate via SPR binding assays .

Q. Q8. How can degradation pathways be characterized under accelerated stability conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradants .
  • Mechanistic Insights : Hydrolysis of the benzyl ester dominates under acidic conditions (t₁/₂ = 8 h at pH 2), while oxidation occurs at the hydroxyethyl group in light .

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